6-Formylpicolinonitrile

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-formylpicolinonitrile typically involves the formylation of picolinonitrile. One common method is the Vilsmeier-Haack reaction, where picolinonitrile reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out at elevated temperatures, usually around 80-100°C, to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis and ionic liquids as solvents has been explored to improve reaction rates and yields . These methods offer advantages such as reduced reaction times and lower energy consumption compared to traditional batch processes.

化学反应分析

Types of Reactions: 6-Formylpicolinonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous solvents.

Major Products Formed:

Oxidation: 6-carboxypicolinonitrile.

Reduction: 6-formylpicolinamidine.

Substitution: Various substituted picolinonitrile derivatives depending on the substituent introduced.

科学研究应用

Medicinal Chemistry

6-Formylpicolinonitrile has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its ability to form various derivatives makes it a valuable building block in drug discovery.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds synthesized from this nitrile have shown efficacy against various cancer cell lines, highlighting its role in developing new therapeutic agents .

Coordination Chemistry

The compound can act as a ligand in coordination complexes, particularly with transition metals. These complexes are explored for their catalytic properties and potential applications in materials science.

Case Study: Metal Complexes for Catalysis

Studies have shown that metal complexes formed with this compound display enhanced catalytic activity in organic transformations, such as oxidation reactions. This application is crucial for developing more efficient synthetic methodologies .

Nanotechnology

This compound has found applications in the field of nanotechnology, particularly in the synthesis of nanoparticles and nanomaterials.

Case Study: Nanoparticle Synthesis

Research indicates that this compound can be utilized to create nanoparticles with specific functionalities, such as drug delivery systems. These nanoparticles demonstrate improved bioavailability and targeted delivery capabilities .

Biosensing Applications

The compound's reactive nature allows it to be used in biosensing technologies, where it can facilitate the detection of biomolecules.

Case Study: Development of Biosensors

Recent advancements have shown that biosensors incorporating this compound can effectively detect glucose levels in biological samples, providing a non-invasive method for monitoring diabetes .

作用机制

The mechanism by which 6-formylpicolinonitrile exerts its effects depends on its chemical interactions with target molecules. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through its nitrogen and oxygen atoms. These complexes can exhibit unique catalytic, magnetic, and photophysical properties . In biological systems, its formyl and nitrile groups can interact with biomolecules, potentially leading to the inhibition of specific enzymes or pathways.

相似化合物的比较

Picolinonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.

6-Formylpyridine: Lacks the nitrile group, which limits its applications in coordination chemistry.

2-Formylpyridinecarbonitrile: Similar structure but with the formyl group at the 2-position, leading to different reactivity and properties.

Uniqueness: 6-Formylpicolinonitrile’s combination of formyl and nitrile groups at specific positions on the pyridine ring makes it a versatile compound for various chemical reactions and applications. Its ability to form stable complexes with metal ions and its potential as a precursor for biologically active compounds highlight its uniqueness among similar compounds.

生物活性

6-Formylpicolinonitrile (FPCN) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is characterized by a picolinonitrile framework, which is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of FPCN, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

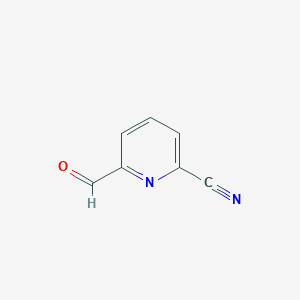

Chemical Structure

The chemical structure of this compound can be represented as follows:

It features a pyridine ring with a formyl group (-CHO) and a cyano group (-CN), contributing to its reactivity and biological properties.

Antimicrobial Activity

FPCN has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

Recent research has indicated that FPCN possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

A study conducted on RAW264.7 macrophage cells demonstrated that treatment with FPCN significantly reduced tumor necrosis factor-alpha (TNF-α) levels in response to lipopolysaccharide (LPS) stimulation. The results indicated that FPCN may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic applications in chronic inflammatory conditions.

Anticancer Activity

FPCN has also been explored for its anticancer effects. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 25 |

Structure-Activity Relationship (SAR)

The biological activity of FPCN can be influenced by structural modifications. Variations in substituents on the pyridine ring or alterations in the cyano group can enhance or diminish its bioactivity. Research focusing on SAR has identified key functional groups that contribute to its antimicrobial and anticancer properties.

Table 3: Structure-Activity Relationship Insights

| Modification | Biological Activity Impact |

|---|---|

| Methyl substitution at C5 | Increased antimicrobial potency |

| Hydroxyl group at C3 | Enhanced anti-inflammatory effects |

| Fluoro substitution | Improved anticancer activity |

属性

IUPAC Name |

6-formylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXBMWPJUPMZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372718 | |

| Record name | 6-Formylpicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85148-95-4 | |

| Record name | 6-Formylpicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-formylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural features of 6-Formyl-3-(4-methoxyphenyl)picolinonitrile and its Schiff base derivatives, and how do these features influence their photophysical properties?

A1: 6-Formyl-3-(4-methoxyphenyl)picolinonitrile serves as a versatile precursor for synthesizing a variety of Schiff base derivatives. This compound features a central pyridine ring with three key substituents:

- Formyl group (-CHO) at the 6-position: This group is highly reactive and readily undergoes condensation reactions with primary amines to form the characteristic imine (C=N) bond of Schiff bases [].

- Nitrile group (-CN) at the 2-position: This electron-withdrawing group influences the electron distribution within the molecule, impacting its photophysical properties like absorption and emission spectra [].

- 4-Methoxyphenyl group at the 3-position: This aromatic substituent introduces a conjugated system, potentially extending the π-electron delocalization within the molecule and further influencing its photophysical behavior [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。